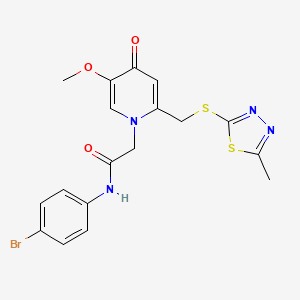

N-(4-bromophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

The compound N-(4-bromophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide features a complex structure integrating a 4-bromophenylacetamide core, a pyridinone ring substituted with a methoxy group, and a 5-methyl-1,3,4-thiadiazole moiety linked via a thioether bridge. The bromophenyl group may enhance lipophilicity and influence binding interactions, while the thiadiazole ring contributes to electronic and steric effects .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O3S2/c1-11-21-22-18(28-11)27-10-14-7-15(24)16(26-2)8-23(14)9-17(25)20-13-5-3-12(19)4-6-13/h3-8H,9-10H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJPBXJEKDTFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex compound with potential biological activities that warrant thorough investigation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its structural formula, which features a bromophenyl group, a methoxy group, and a thiadiazole moiety. The presence of these functional groups suggests a multifaceted interaction profile with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Many derivatives of thiadiazole and pyridine are noted for their antibacterial and antifungal properties. For instance, compounds containing the thiadiazole ring have shown significant activity against various pathogens.

- Antitumor Properties : Some studies suggest that pyridine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Interaction with Receptors : The compound may interact with specific receptors in cells, modulating signal transduction pathways that lead to therapeutic effects.

- Induction of Oxidative Stress : Some studies indicate that the generation of reactive oxygen species (ROS) can lead to cell death in cancer cells.

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC50 µM) |

|---|---|---|

| Compound A | 50 (E. coli) | 10 |

| Compound B | 75 (S. aureus) | 15 |

| N-(4-bromophenyl)-... | 100 (C. albicans) | 12 |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to N-(4-bromophenyl)-... exhibited MIC values ranging from 50 to 100 µg/mL against common pathogens such as E. coli and Staphylococcus aureus.

- Antitumor Activity : In vitro studies on cancer cell lines demonstrated that compounds featuring the thiadiazole moiety significantly inhibited cell proliferation, with IC50 values suggesting potent antitumor effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Acetamide Derivatives

- N-(4-Bromophenyl)acetamide (): Shares the bromophenyl-acetamide backbone but lacks the pyridinone and thiadiazole substituents. Crystallographic data reveal bond length variations (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chloro/thiazole analogs), indicating subtle conformational differences in the acetamide region .

- N-(2-Bromo-4-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (476484-60-3, ): Differs in the phenyl substituents (2-bromo-4-methyl vs. 4-bromo) and incorporates a 4-chlorobenzyl-thio group.

Thiadiazole-Containing Analogs

- N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (477313-78-3, ): Features dichlorophenyl and methoxybenzyl groups. The dichloro substitution enhances electronegativity, while the methoxybenzyl group may improve solubility compared to the target compound’s bromophenyl moiety .

Pyridinone and Heterocyclic Derivatives

- 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide (618441-10-4, ): Substitutes pyridinone with a triazole ring and introduces an allyl group. The triazole’s aromaticity and allyl’s reactivity may confer distinct metabolic stability or toxicity profiles .

Physicochemical and Spectroscopic Properties

NMR Spectral Analysis

Comparative NMR studies (e.g., ) highlight regions sensitive to substituent changes. For example:

- Region A (positions 39–44): Chemical shifts in the pyridinone-thiadiazole junction vary with substituents, reflecting altered electron density.

- Region B (positions 29–36) : Aromatic protons in bromophenyl or chlorophenyl groups show distinct shifts due to halogen electronegativity differences .

Melting Points and Solubility

- The target compound’s melting point is unreported, but analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) exhibit MP 175–178°C, suggesting similar thermal stability for bromophenyl-thiadiazole derivatives .

- Thioether-linked compounds generally display moderate aqueous solubility, whereas sulfonamide analogs () may have higher solubility due to polar groups .

Data Tables

Table 1: Structural Parameters from Crystallography

| Compound | C-Br Bond (Å) | N1–C2 Bond (Å) | Reference |

|---|---|---|---|

| N-(4-Bromophenyl)acetamide | 1.8907 | 1.347 | |

| N-(4-Chloro-1,3-benzothiazol-2-yl)acetamide | 1.91 | 1.30 |

Table 2: NMR Chemical Shifts (ppm) in Key Regions

| Compound | Region A (39–44) | Region B (29–36) |

|---|---|---|

| Target Compound | δ 7.2–7.5 | δ 6.8–7.1 |

| N-(3,4-Dichlorophenyl)-...acetamide | δ 7.4–7.7 | δ 7.0–7.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.